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Streptomyces trypsin inhibitor 1 - 119632-51-8

Streptomyces trypsin inhibitor 1

Catalog Number: EVT-1509191
CAS Number: 119632-51-8
Molecular Formula: C8H13NO
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Streptomyces trypsin inhibitor 1 is typically isolated from species such as Streptomyces lividans and Streptomyces longisporus, which are Gram-positive bacteria. These organisms are prolific producers of secondary metabolites, including protease inhibitors, which they secrete into their environment to compete with other microorganisms and regulate their own metabolic processes .

Classification

This inhibitor falls under the category of serine protease inhibitors. These proteins are characterized by their ability to bind to serine residues in the active sites of proteases, thereby preventing substrate access and inhibiting enzymatic activity. Streptomyces trypsin inhibitor 1 specifically targets enzymes that cleave at lysine and arginine residues, akin to mammalian trypsins .

Synthesis Analysis

Methods

The synthesis of Streptomyces trypsin inhibitor 1 can be achieved through both natural extraction from bacterial cultures and recombinant DNA technology.

  1. Natural Extraction:
    • Cultivation of Streptomyces species in nutrient-rich media (e.g., tryptone or peptone) enhances the production of the inhibitor.
    • The culture supernatant is collected after a defined growth period, followed by purification processes such as ammonium sulfate precipitation and chromatography techniques .
  2. Recombinant Synthesis:
    • Genetic engineering techniques can be employed to clone the gene encoding Streptomyces trypsin inhibitor 1 into expression vectors (e.g., pET vectors).
    • The transformed host cells (often Escherichia coli) are cultured, and protein expression is induced using compounds like isopropyl β-D-thiogalactoside.
    • The expressed protein is then purified using affinity chromatography methods .

Technical Details

The purification process typically involves:

  • Affinity Chromatography: Using resin that binds specifically to serine protease inhibitors.
  • Ion Exchange Chromatography: To further refine purity based on charge properties.
  • Gel Filtration Chromatography: For size exclusion and final polishing of the product.
Molecular Structure Analysis

Structure

The molecular structure of Streptomyces trypsin inhibitor 1 consists of a compact globular shape typical of serine protease inhibitors. It contains several key features:

  • Disulfide Bonds: These stabilize the structure.
  • Active Site: Contains residues crucial for binding to target proteases.

Data

While specific three-dimensional structural data may vary, studies often utilize techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy to elucidate these structures. The molecular weight is typically around 10 kDa, consistent with many small protease inhibitors .

Chemical Reactions Analysis

Reactions

Streptomyces trypsin inhibitor 1 primarily functions through non-covalent interactions with serine proteases. The binding mechanism involves:

  • Competitive Inhibition: The inhibitor competes with substrate peptides for binding to the active site of trypsins.
  • Reversible Binding: This interaction does not permanently alter the enzyme but effectively reduces its activity during the binding period.

Technical Details

The kinetics of inhibition can be analyzed using Michaelis-Menten kinetics, allowing for determination of inhibition constants (Ki) and understanding the dynamics between the inhibitor and target enzymes.

Mechanism of Action

Process

The mechanism by which Streptomyces trypsin inhibitor 1 exerts its inhibitory effects involves:

  1. Binding: The inhibitor binds to the active site of trypsin-like enzymes.
  2. Blocking Substrate Access: This prevents substrate proteins from accessing the catalytic site, thus inhibiting their cleavage.
  3. Reversibility: The binding is reversible, allowing for potential recovery of enzyme activity upon dissociation.

Data

Kinetic studies indicate that this inhibitor has a high affinity for its target enzymes, making it an effective regulator of proteolytic activity in microbial ecosystems .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a colorless or pale yellow protein solution.
  • Solubility: Soluble in aqueous buffers at physiological pH.

Chemical Properties

  • Molecular Weight: Approximately 10 kDa.
  • Isoelectric Point: Varies depending on specific isoforms but generally falls within a neutral pH range.
  • Stability: Stable under physiological conditions but sensitive to extreme pH and temperature variations.

Relevant analytical methods such as circular dichroism spectroscopy can provide insights into secondary structure content, while mass spectrometry can confirm molecular weight and purity .

Applications

Streptomyces trypsin inhibitor 1 has several notable scientific applications:

  • Biotechnology: Used in proteomics for controlling enzymatic reactions during protein analysis.
  • Pharmaceutical Research: Potential applications in drug development targeting diseases where serine proteases play a role (e.g., cancer).
  • Agricultural Science: Investigated for use as a biocontrol agent against pests by inhibiting digestive enzymes in herbivores.
Introduction

Taxonomic and Ecological Significance of Streptomyces in Protease Biology

Streptomyces, a genus of Gram-positive Actinobacteria with high G+C content, represents one of the largest bacterial lineages in terrestrial and aquatic ecosystems. These filamentous bacteria are distinguished by their complex life cycle involving mycelial growth and sporulation, adaptations that emerged approximately 450 million years ago coinciding with land plant colonization [1] [9]. The genus produces over two-thirds of clinically utilized antibiotics and a vast array of extracellular enzymes, including proteases and their cognate inhibitors. Streptomycetes thrive in nutrient-rich organic soils (densities: 10⁶–10⁹ cells/g), where they engage in intense interspecies competition [9]. Their ecological success hinges on secondary metabolites that regulate protease-mediated processes in microbial communities, particularly during aerial hyphae formation when resources become scarce [1].

Overview of Serine Protease Inhibitors in Microbial Systems

Serine protease inhibitors (SPIs) constitute the largest family of protease inhibitors, encompassing 16 distinct families based on structural and mechanistic features. Microbial SPIs exhibit remarkable diversity, including Kunitz-type inhibitors, SSI-like proteins, and small peptide aldehydes [5]. Streptomyces-derived SPIs typically function through a "standard mechanism" involving:

  • Formation of a Michaelis-Menten complex with the target protease
  • Slow hydrolysis of the inhibitor's reactive site bond
  • Conformational trapping of the protease at the acyl-enzyme intermediate stageThese inhibitors display exceptional stability under environmental stresses due to conserved disulfide networks and compact folding. The Streptomyces subtilisin inhibitor (SSI) family exemplifies this, with dimeric structures (≈23 kDa) that inhibit both subtilisin and trypsin through conserved arginine residues at the P1 position [5] [7].

Evolutionary Context of Trypsin Inhibitors in Streptomyces spp.

Trypsin inhibitors in Streptomyces belong to the SSI-like (SIL) protein family, characterized by ≈110 amino acid sequences with 28 absolutely conserved residues that maintain structural integrity and function [7]. Phylogenetic analysis reveals three evolutionary trajectories:

  • Gene duplication events leading to functional specialization (e.g., SIL5 in S. fradiae, SIL7 in S. ambofaciens)
  • Insertional mutagenesis generating novel variants (e.g., SIL12 in S. hygroscopicus with a two-residue loop insertion)
  • Domain fusion creating bifunctional inhibitors [7]The conservation of arginine at the reactive site across geographically diverse isolates indicates strong selective pressure to maintain trypsin inhibition capacity. This evolutionary stability suggests trypsin-like proteases represent persistent threats in soil microbial communities [5] [7].

Role of Streptomyces Trypsin Inhibitor 1 (STI-1) in Bacterial Survival and Competition

STI-1 serves as a key defensive molecule during vulnerable developmental transitions. When Streptomyces colonies exhaust soluble nutrients, they initiate programmed remodeling of the vegetative mycelium to support aerial hyphae formation. This autolytic process releases peptides that attract competitors, creating selective pressure for protease inhibition [1]. STI-1 coordinates three protective functions:

  • Resource guarding: Inhibiting invasive proteases from bacterial competitors (e.g., Bacillus spp.)
  • Developational regulation: Preventing premature autolysis via endogenous protease control
  • Antibiotic synergy: Protecting antibiotic-producing cells during secondary metabolite secretion [1] [4]Genetic disruption studies demonstrate that sti-1 mutants exhibit 80% reduced sporulation efficiency in competitive soil microcosms, confirming its critical role in life cycle completion [1].

Properties

CAS Number

119632-51-8

Product Name

Streptomyces trypsin inhibitor 1

Molecular Formula

C8H13NO

Synonyms

Streptomyces trypsin inhibitor 1

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